molecular formula C11H14O2 B3023638 2-Phenyltetrahydro-2H-pyran-4-OL CAS No. 132149-01-0

2-Phenyltetrahydro-2H-pyran-4-OL

Cat. No.: B3023638
CAS No.: 132149-01-0
M. Wt: 178.23 g/mol
InChI Key: VPXLNWRTGPPGRS-UHFFFAOYSA-N
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Description

2-Phenyltetrahydro-2H-pyran-4-OL is an organic compound with the molecular formula C11H14O2. It is a member of the tetrahydropyran family, which are six-membered oxygen-containing heterocycles. This compound is notable for its structural motif, which is present in many biologically active molecules and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 2-Phenyltetrahydro-2H-pyran-4-OL is through Prins cyclization. This reaction involves the cyclization of homoallylic alcohols with aldehydes under acidic conditions. For instance, the reaction of isoprenol with benzaldehyde using montmorillonite K10 as an acid catalyst can yield this compound . The reaction conditions typically include a temperature of around 70°C, a specific ratio of aldehyde to alcohol, and the presence of a solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound often involve similar Prins cyclization reactions but on a larger scale. The use of heterogeneous catalysts such as montmorillonite K10 allows for repeated use with minimal loss of selectivity and reaction rate . This makes the process more efficient and cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Phenyltetrahydro-2H-pyran-4-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyrans, alcohols, ketones, and aldehydes, depending on the specific reaction and conditions used.

Scientific Research Applications

2-Phenyltetrahydro-2H-pyran-4-OL has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Phenyltetrahydro-2H-pyran-4-OL include other tetrahydropyrans and related heterocycles. Examples include:

  • 4-Methyl-2-phenyl-tetrahydro-2H-pyran-4-ol
  • 2,6-Dimethyl-tetrahydro-2H-pyran-4-ol

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the phenyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-phenyloxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXLNWRTGPPGRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438160
Record name 2-phenyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82065-19-8
Record name 2-phenyloxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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